molecular formula C12H24N4O2 B1165771 D-azidoisoleucine CHA salt

D-azidoisoleucine CHA salt

Cat. No.: B1165771
M. Wt: 256.34
Attention: For research use only. Not for human or veterinary use.
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Description

D-Azidoisoleucine CHA salt (cyclohexanaminium (2R,3S)-2-azido-3-methylpentanoate) is a non-proteinogenic amino acid derivative featuring an azido (-N₃) functional group on the D-isoleucine backbone, paired with a cyclohexanaminium (CHA) counterion. This compound is primarily utilized in bioorthogonal chemistry, particularly in click reactions (e.g., copper-catalyzed azide-alkyne cycloaddition) for site-specific protein labeling, peptide synthesis, and drug conjugation . Its structural uniqueness lies in the branched aliphatic side chain of isoleucine, which confers distinct steric and hydrophobic properties compared to linear or aromatic azido amino acids.

Key properties include:

  • Molecular Formula: C₁₁H₂₁N₄O₂
  • Molecular Weight: 265.31 g/mol
  • CAS Number: 1286670-88-9
  • Purity: >95% (typically supplied as a white crystalline powder) .

Properties

Molecular Formula

C12H24N4O2

Molecular Weight

256.34

Synonyms

cyclohexanaminium (2S,3S)-2-azido-3-methylpentanoate; N3-Ile-OH

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-azidoisoleucine CHA salt typically involves the introduction of the azido group to a suitable precursor. One common method is the nucleophilic substitution reaction where a halogenated precursor reacts with sodium azide. The reaction conditions often include solvents like dimethylformamide (DMF) and temperatures around 60-80°C to facilitate the substitution.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. The final product is usually purified through crystallization or chromatography techniques.

Types of Reactions:

    Oxidation: The azido group can undergo oxidation to form nitro compounds under specific conditions.

    Reduction: Reduction of the azido group can yield amines, which are valuable intermediates in organic synthesis.

    Substitution: The azido group can participate in substitution reactions, particularly in click chemistry, where it reacts with alkynes to form triazoles.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or peracids can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are common.

    Substitution: Copper(I) catalysts are often used in click chemistry reactions.

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Primary amines.

    Substitution: Triazole derivatives.

Scientific Research Applications

D-azidoisoleucine CHA salt has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex molecules.

    Medicine: Investigated for its role in drug development, particularly in the synthesis of bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of D-azidoisoleucine CHA salt involves its reactivity due to the azido group. The azido group can undergo cycloaddition reactions, forming stable triazole rings. These reactions are often facilitated by catalysts and occur under mild conditions, making the compound valuable in various synthetic applications. The molecular targets and pathways involved depend on the specific application, such as targeting specific biomolecules in bioconjugation reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares D-azidoisoleucine CHA salt with structurally related azido amino acid salts, emphasizing physicochemical properties, applications, and commercial availability:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Price (USD/g) Applications
This compound 1286670-88-9 C₁₁H₂₁N₄O₂ 265.31 Branched aliphatic side chain (isoleucine) 460.00–9108.00* Click chemistry, peptide modification
D-Azidoleucine CHA salt 1286670-88-9 C₁₀H₁₉N₄O₂ 251.29 Linear aliphatic side chain (leucine) 150.00 Protein engineering, bioconjugation
D-Azidophenylalanine CHA salt 1286670-95-8 C₁₅H₂₂N₄O₂ 290.37 Aromatic side chain (phenylalanine) N/A Photocrosslinking, antibody-drug conjugates
D-Azidoglutamic acid mono-tert-butyl ester CHA salt 1286671-05-3 C₁₃H₂₃N₄O₄ 309.35 Carboxylic acid protected as tert-butyl ester 260.00 Controlled release systems, polymer chemistry
N-(2-Azidoacetyl)glycine DCHA salt 855750-87-7 C₄H₆N₄O₃·C₁₂H₂₃N 339.40 Azidoacetyl-glycine with DCHA counterion N/A Oligonucleotide synthesis, glycobiology

*Price variation reflects differences in supplier and quantity (e.g., 1 g: $460.00 in vs. $9108.00 in , likely due to regional pricing or purity grades).

Key Comparative Insights:

D-Azidophenylalanine CHA salt’s aromatic side chain enables π-π stacking interactions, making it suitable for hydrophobic drug delivery systems . D-Azidoglutamic acid mono-tert-butyl ester CHA salt incorporates a protected carboxylic acid, facilitating controlled deprotection in stepwise syntheses .

Reactivity and Solubility :

  • The tert-butyl ester in azidoglutamic acid derivatives improves solubility in organic solvents, whereas the unmodified carboxylic acid in azidoisoleucine favors aqueous environments .
  • The CHA counterion (vs. DCHA in ) reduces molecular weight and may enhance crystallinity for purification .

Commercial and Research Utility :

  • This compound is priced higher than D-azidoleucine, reflecting its specialized applications in chiral peptide synthesis .
  • N-(2-Azidoacetyl)glycine DCHA salt, though structurally distinct, demonstrates the versatility of azido compounds in glycobiology .

Chemical Reactions Analysis

Salt Formation and Stability

D-azidoisoleucine CHA salt forms via acid-base neutralization between the carboxylic acid group of D-azidoisoleucine and the amine group of cyclohexylamine 7. The reaction follows:

D azidoisoleucine COOH +CHA NH2 D azidoisoleucine CHA salt COO+H3N CHA \text{D azidoisoleucine COOH }+\text{CHA NH}_2\text{ }\rightarrow \text{D azidoisoleucine CHA salt COO}^-\cdots ^+\text{H}_3\text{N CHA }

Property Description
SolubilityEnhanced in polar aprotic solvents (e.g., dichloromethane, DMF) .
StabilitySensitive to hydrolysis under acidic conditions; requires anhydrous storage .
Ionic InteractionStabilized by charge attraction between carboxylate and protonated CHA .

Conversion to Free Acid

CHA salts are commonly converted to free acids for synthetic applications (e.g., peptide coupling) :

Procedure :

  • Dissolve CHA salt in dichloromethane (DCM).

  • Extract with ice-cold aqueous KHSO₄ (3×) to protonate the carboxylate.

  • Dry organic layer (MgSO₄), filter, and evaporate under reduced pressure.

Reaction :

D azidoisoleucine CHA saltKHSO4D azidoisoleucine free acid +CHA sulfate\text{D azidoisoleucine CHA salt}\xrightarrow{\text{KHSO}_4}\text{D azidoisoleucine free acid }+\text{CHA sulfate}

Parameter Condition Yield
SolventDichloromethane>90%
Temperature0–25°COptimal

Azide-Specific Reactivity

The azide group enables click chemistry and Staudinger reactions:

Huisgen Cycloaddition (Click Chemistry)

Reacts with alkynes to form 1,2,3-triazoles under Cu(I) catalysis:

R N3+HC C R Cu I R N N N C R CH \text{R N}_3+\text{HC C R }\xrightarrow{\text{Cu I }}\text{R N N N C R CH }

Application Example Reference
BioconjugationLabeling proteins or peptidesAnalogous to

Staudinger Reaction

Forms stable iminophosphoranes with triphenylphosphine:

R N3+PPh3R N PPh3+N2\text{R N}_3+\text{PPh}_3\rightarrow \text{R N PPh}_3+\text{N}_2

Reduction to Amine

Azides reduce to primary amines using LiAlH₄ or catalytic hydrogenation:

R N3H2/PdR NH2\text{R N}_3\xrightarrow{\text{H}_2/\text{Pd}}\text{R NH}_2

Peptide Coupling Reactions

The free acid form participates in carbodiimide-mediated couplings (e.g., DIC/HOBt) :

Mechanism :

  • Activation of carboxyl group with DIC/HOBt to form an active ester.

  • Nucleophilic attack by amine (e.g., resin-bound peptide).

Reagent System Efficiency Epimerization Risk
DIC/HOBtHighLow
PyBOP/DIEAModerateModerate

Thermal and Oxidative Stability

  • Thermal Decomposition : Azides may decompose exothermically above 100°C, releasing nitrogen gas9.

  • Oxidative Pathways : Susceptible to oxidation by strong agents (e.g., H₂O₂), forming nitro compounds .

Research Gaps and Limitations

While general reactivity is inferred from analogous systems (e.g., azide-containing amino acids , CHA salt protocols ), direct studies on this compound remain scarce. Key unknowns include:

  • Kinetic parameters for azide-specific reactions.

  • Stability under prolonged storage in biological matrices.

Q & A

Q. How can researchers validate the role of this compound in targeted protein degradation studies?

  • Answer : Use CETSA (cellular thermal shift assay) to confirm target engagement. Combine CRISPR/Cas9 knockouts with proteomics (SILAC or TMT labeling) to identify off-target effects. Validate degradation via Western blot and immunofluorescence. Include negative controls (e.g., azide-free analogs) to rule out nonspecific effects .

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